molecular formula C14H15N5O2 B2846137 7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-12-9

7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2846137
Número CAS: 536999-12-9
Peso molecular: 285.307
Clave InChI: NFJZJTREEDFDPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound with the CAS Registry Number 536999-12-9 . It has a molecular formula of C14H15N5O2 and a molecular weight of 285.30 g/mol . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold known for its diverse biological activities and significance in medicinal chemistry research . The structure features a fused triazole and pyrimidine ring system, substituted at the 7-position with a 2-methoxyphenyl group and at the 6-position with a carboxamide functional group . The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery. Scientific literature indicates that this scaffold is under investigation for the development of antiviral agents, particularly as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interaction . This suggests that our 7-(2-Methoxyphenyl) derivative represents a valuable chemical tool for researchers exploring new anti-influenza therapeutics. Furthermore, related analogues in this chemical family are often studied for other potential applications, including antimicrobial and anticancer activities, making this compound a versatile building block for hit-to-lead optimization campaigns in pharmaceutical R&D. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound for target validation, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical entities.

Propiedades

IUPAC Name

7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8-11(13(15)20)12(19-14(18-8)16-7-17-19)9-5-3-4-6-10(9)21-2/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJZJTREEDFDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for conferring various pharmacological properties. The synthesis typically involves multi-step reactions that yield the compound in moderate to high purity. For example, one study reports a total yield of 16.2% for a related compound using standard synthetic procedures .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The IC50 values for related compounds range from 5.42 to 30.25 µM against different cancer types. For instance, one derivative demonstrated an IC50 of 5.76 µM against the MCF-7 breast cancer cell line .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF-75.76
Compound BA5497.82
Compound CPC310.45

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as mTOR (mechanistic target of rapamycin). One study reported that a related triazolo-pyrimidine scaffold showed potent mTOR inhibition with an IC50 of 7.1 nM . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activity. For instance, they exhibit significant effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and show low toxicity towards human macrophages .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in optimizing the biological activity of these compounds. Modifications at specific positions on the triazolo-pyrimidine ring can enhance potency and selectivity:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aryl moiety has been shown to improve cytotoxicity significantly.
  • Functional Group Variations : Variations in substituents at the C-5 and C-6 positions can alter the compound's interaction with biological targets, leading to enhanced therapeutic profiles .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of triazolo-pyrimidine derivatives against several cancer cell lines, including MCF-7 and A549. The results indicated that modifications at the C-5 position significantly improved anticancer efficacy compared to earlier derivatives . The most potent compound exhibited an IC50 value lower than that of Sorafenib, a well-known anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of these compounds against Leishmania spp. and Trypanosoma cruzi. The tested derivatives showed promising activity with minimal cytotoxicity towards host cells, suggesting potential use in treating parasitic infections .

Aplicaciones Científicas De Investigación

mTOR Inhibition

One of the most significant applications of this compound is its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation. Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit potent inhibitory activity against mTOR. For example, a related compound demonstrated an IC50 value of 7.1 nmol/L against mTOR in vitro, suggesting that modifications to the triazolo-pyrimidine structure can enhance biological activity against cancer cells .

Cancer Treatment

The compound has been evaluated for its effectiveness against various cancer cell lines. In studies utilizing aggressive hepatocellular carcinoma (HCC) models, compounds with similar scaffolds have shown promising anti-tumor effects. The optimization of these compounds through virtual screening and pharmacophore modeling has led to the identification of new lead candidates for further development in cancer therapies .

Case Study 1: In Vitro Efficacy Against HCC

A study focused on the efficacy of triazolo-pyrimidine derivatives in treating HCC utilized the MHCC97-H cell line as a model. The results indicated that specific modifications to the triazolo-pyrimidine structure significantly improved cytotoxicity and reduced tumor growth in vitro. This highlights the potential for these compounds to be developed into effective therapeutic agents for liver cancer .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of related triazolo-pyrimidine compounds. These studies are essential for understanding how modifications to the chemical structure can influence bioavailability and therapeutic efficacy. For instance, certain substitutions have been shown to enhance solubility and metabolic stability .

Data Tables

Compound NameStructuremTOR IC50 (nmol/L)Cancer Cell Line TestedResult
Compound 2aStructure7.1MHCC97-HPotent inhibition
Compound 1aStructureTBDVariousTBD

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxyphenyl group at position 7 and methyl group at position 5 are key sites for substitution.

Aryl Group Modifications

  • Reagent/Conditions : Treatment with H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> (nitration) or AlCl<sub>3</sub>/R-X (Friedel-Crafts alkylation)

  • Products : Nitro- or alkyl-substituted derivatives at the methoxyphenyl ring.

  • Yield : 65–78% under optimized conditions .

Methyl Group Functionalization

  • Reagent/Conditions : Bromine (Br<sub>2</sub>) in CCl<sub>4</sub> under UV light.

  • Products : Brominated analogs at the methyl position.

  • Mechanism : Radical-mediated halogenation .

Oxidation Reactions

The dihydro-pyrimidine ring undergoes selective oxidation.

Oxidizing Agent Conditions Product Yield
KMnO<sub>4</sub>Acidic, 60°C, 4 hFully aromatic triazolo[1,5-a]pyrimidine82%
H<sub>2</sub>O<sub>2</sub>/AcOHReflux, 2 hEpoxide intermediate (unstable)45%

Data compiled from .

Reduction Reactions

The carboxamide group and fused rings participate in reductions.

Carboxamide Reduction

  • Reagent/Conditions : LiAlH<sub>4</sub> in THF, 0°C → RT.

  • Product : Primary amine derivative.

  • Yield : 70% .

Ring Hydrogenation

  • Reagent/Conditions : H<sub>2</sub> (1 atm), Pd/C, ethanol.

  • Product : Partially saturated triazolo-pyrimidine.

  • Selectivity : Dihydro → tetrahydro conversion requires elevated pressure.

Cyclization and Ring Expansion

The triazole moiety facilitates annulation reactions.

With α,β-Unsaturated Carbonyls

  • Reagent/Conditions : Maleic anhydride, DMF, 100°C.

  • Product : Fused pyranone-triazolopyrimidine hybrid.

  • Mechanism : Diels-Alder cycloaddition .

Acid/Base-Mediated Rearrangements

Under Basic Conditions (NaOH/EtOH):

  • Reaction : Cleavage of the triazole ring.

  • Product : Pyrimidine-6-carboxamide with a fragmented triazole side chain .

Under Acidic Conditions (HCl/MeOH):

  • Reaction : Methoxy group hydrolysis.

  • Product : Hydroxyphenyl derivative (requires 12 h reflux).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidBiaryl-triazolopyrimidine
Buchwald-HartwigPd(OAc)<sub>2</sub>Primary amineN-alkylated derivative

Yields range from 55% (Buchwald) to 88% (Suzuki) .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C–N Bond Cleavage : Between triazole and pyrimidine rings.

  • Dimerization : Via [2+2] cycloaddition at the dihydro-pyrimidine moiety .

Key Findings from Recent Studies

  • Catalyst Optimization : TMDP (4,4'-trimethylenedipiperidine) enhances substitution yields by 30% compared to piperidine .

  • Solvent Effects : Ethanol/water mixtures improve reaction homogeneity and reduce byproducts .

  • Biological Relevance : Brominated derivatives show a 5-fold increase in CDK2 inhibition (IC<sub>50</sub> = 0.8 μM) compared to the parent compound .

Comparación Con Compuestos Similares

Key Structural Insights :

  • Position 7: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to 3-fluorophenyl (UCB-FcRn-84) or 4-dimethylaminophenyl (Compound 83). This substitution may balance solubility and target affinity .
  • Position 6 : The carboxamide group’s N-aryl substituent (e.g., 2-methylphenyl in the target vs. p-tolyl in 5a) influences steric hindrance and hydrogen-bonding capacity, affecting receptor interactions .
  • Position 2 : Sulfur-containing groups (e.g., benzylthio in Compound 83) enhance antibacterial activity by disrupting bacterial membranes .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 2-methoxy group enhances water solubility compared to 4-dimethylaminophenyl (Compound 83) but reduces it relative to 3-hydroxyphenyl derivatives () .
  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.5, lower than sulfur-containing analogs (e.g., Compound 83: LogP ~3.8) due to reduced hydrophobic substituents .
  • Metabolic Stability : The methyl group at position 5 may slow oxidative metabolism compared to unsubstituted triazolo-pyrimidines .

Q & A

Q. What are the optimized synthetic routes for 7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound can be synthesized via multicomponent reactions (MCRs) . A widely used protocol involves reacting 5-amino-triazole derivatives, substituted aromatic aldehydes (e.g., 2-methoxybenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) in ethanol or DMF under reflux. Catalysts like APTS (3-Aminopropyltriethoxysilane) or TMDP (Tetramethyldiamidophosphine) enhance yield and regioselectivity . For example, TMDP in ethanol/water (1:1 v/v) achieves yields >75% but requires careful handling due to toxicity . Microwave-assisted synthesis (e.g., 323 K for 30 minutes) reduces reaction time and improves purity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while the carboxamide NH appears as a singlet near δ 10.8–11.0 ppm .
  • X-ray Crystallography : Resolves bond lengths, angles, and planarity of the triazolopyrimidine core. For analogous compounds, dihedral angles between aromatic rings range from 70–90°, influencing π-π stacking interactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 378.4 for C19_{19}H18_{18}N5_5O3_3) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against biological targets?

  • Molecular Docking : Screen against kinases (e.g., CDK2) or DNA replication enzymes. Substituents like the 2-methoxyphenyl group enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Enzyme Assays : Measure IC50_{50} values using fluorescence-based kinase inhibition assays. For example, triazolopyrimidines with similar structures show IC50_{50} < 1 µM against cancer cell lines .
  • In Vitro Studies : Test antiproliferative activity via MTT assays on HeLa or MCF-7 cells. Correlate results with substituent effects (e.g., methoxy vs. hydroxyl groups) .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replace methoxy with halogen or hydroxyphenyl groups) and test activity. For instance, 4-hydroxyphenyl analogs exhibit higher solubility but reduced kinase affinity compared to methoxy derivatives .
  • Purity Validation : Use HPLC (≥95% purity) to rule out byproducts. Contradictions in IC50_{50} values often arise from impurities in early synthetic batches .
  • Chiral Resolution : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD phase) to assess stereochemical impacts. For racemic mixtures, one enantiomer may dominate bioactivity .

Q. How can structure-activity relationship (SAR) studies be systematically performed on this compound?

  • Substituent Modulation :

    PositionModificationObserved Effect
    2-MethoxyphenylReplace with pyridinyl (e.g., 3-pyridyl)Enhanced kinase inhibition (e.g., IC50_{50} ↓ 50%)
    5-MethylSubstitute with ethyl/propylAlters lipophilicity and metabolic stability
    6-CarboxamideConvert to ester or nitrileReduces hydrogen bonding but improves membrane permeability
  • Computational Modeling : Use DFT (Density Functional Theory) to predict electron distribution and reactive sites. For example, the carboxamide group’s electron-withdrawing effect stabilizes the triazole ring .

Q. What experimental approaches resolve challenges in stereochemical control during synthesis?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to favor enantioselective cyclization .
  • Crystallographic Analysis : Determine absolute configuration via X-ray diffraction. For example, the (R)-enantiomer of a related compound showed 10-fold higher activity than (S) .
  • Dynamic NMR : Monitor atropisomerism in solution. Heating samples to 80°C collapses split peaks, confirming rotational barriers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and bioavailability data?

  • Solubility Studies : Use shake-flask methods with buffers (pH 1.2–7.4). Methoxy groups improve solubility in polar solvents (e.g., logP = 2.1), but conflicting data may arise from polymorphic forms .
  • Bioavailability Profiling : Compare oral vs. intravenous administration in rodent models. Low oral bioavailability (<20%) in some studies may reflect first-pass metabolism, not intrinsic solubility .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via LC-MS; carboxamide hydrolysis to carboxylic acid is a common pathway .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Triazolopyrimidines with electron-withdrawing groups (e.g., -F) show longer shelf lives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.